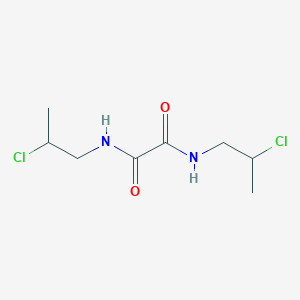
N~1~,N~2~-Bis(2-chloropropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(2-chloropropyl)ethanediamide: is an organic compound with the molecular formula C6H12Cl2N2O2 It is a derivative of ethanediamide, where two hydrogen atoms are replaced by 2-chloropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis(2-chloropropyl)ethanediamide typically involves the reaction of ethanediamide with 2-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N1,N~2~-Bis(2-chloropropyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: N1,N~2~-Bis(2-chloropropyl)ethanediamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloropropyl groups can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxamides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted ethanediamides with various functional groups.
Oxidation Reactions: Products include oxamides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced compounds.
Scientific Research Applications
Chemistry: N1,N~2~-Bis(2-chloropropyl)ethanediamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of chlorinated ethanediamides on cellular processes and enzyme activities.
Industry: In the industrial sector, N1,N~2~-Bis(2-chloropropyl)ethanediamide is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(2-chloropropyl)ethanediamide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chlorine atoms in the 2-chloropropyl groups act as leaving groups, facilitating substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products with different properties.
Comparison with Similar Compounds
N~1~,N~2~-Bis(2-chloroethyl)ethanediamide: This compound is similar in structure but has ethyl groups instead of propyl groups.
N~1~,N~2~-Bis(2-chlorobenzyl)ethanediamide: This compound has benzyl groups instead of propyl groups.
N~1~,N~2~-Bis(2-chloro-4-nitrophenyl)ethanediamide: This compound has nitrophenyl groups instead of propyl groups.
Uniqueness: N1,N~2~-Bis(2-chloropropyl)ethanediamide is unique due to the presence of 2-chloropropyl groups, which impart specific chemical properties and reactivity. The compound’s ability to undergo various chemical reactions makes it valuable in different research and industrial applications.
Properties
CAS No. |
61051-13-6 |
|---|---|
Molecular Formula |
C8H14Cl2N2O2 |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
N,N'-bis(2-chloropropyl)oxamide |
InChI |
InChI=1S/C8H14Cl2N2O2/c1-5(9)3-11-7(13)8(14)12-4-6(2)10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
XTNMZNTUIGRASB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


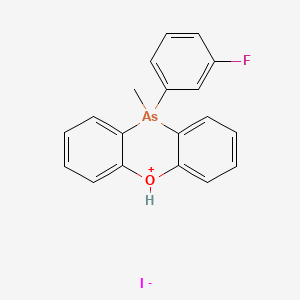
![N-[4-(Dimethylamino)butyl]prop-2-enamide](/img/structure/B14588508.png)
![5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid](/img/structure/B14588515.png)
![Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]-](/img/structure/B14588517.png)
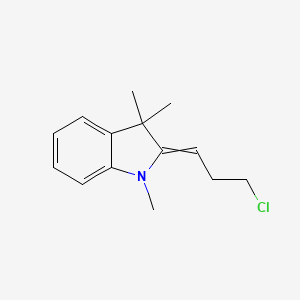

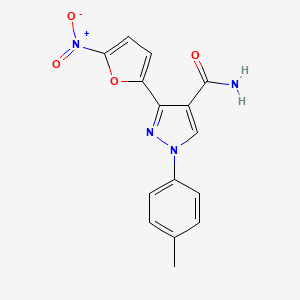


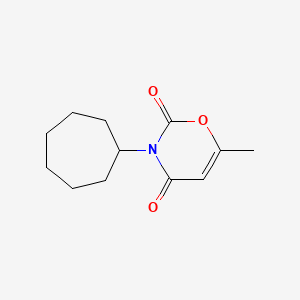
![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)
![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
